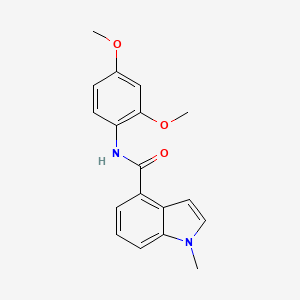![molecular formula C24H25N7O3 B6082840 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine](/img/structure/B6082840.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine, commonly known as BPT or BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPT has gained significant attention in the scientific community due to its potential as a therapeutic agent for cancer treatment.
作用机制
BPT binds to the active site of glutaminase and inhibits its activity by preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and NADPH, which are essential for cancer cell growth and survival. BPT-induced glutamine depletion also leads to an increase in oxidative stress and DNA damage, ultimately resulting in apoptosis.
Biochemical and Physiological Effects:
BPT has been shown to induce glutamine depletion and inhibit cell proliferation in various cancer cell lines, including breast, lung, prostate, and pancreatic cancer. BPT has also been reported to reduce tumor growth and metastasis in animal models of cancer. However, BPT has been found to have minimal effects on normal cells, indicating its potential as a selective anticancer agent.
实验室实验的优点和局限性
BPT is a potent and selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutamine metabolism in cancer cells. BPT can be used in various assays to measure glutaminase activity and glutamine consumption in cancer cells. However, BPT has some limitations, including its low solubility in water and its potential to form insoluble aggregates in cell culture media.
未来方向
BPT has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. Moreover, BPT has potential applications beyond cancer treatment, including the treatment of neurodegenerative diseases and metabolic disorders. Future research should focus on developing more potent and selective glutaminase inhibitors, as well as identifying biomarkers for patient selection and monitoring. Additionally, the combination of BPT with other anticancer drugs and immunotherapies should be explored to enhance its therapeutic potential.
In conclusion, BPT is a promising therapeutic agent for cancer treatment, with a unique mechanism of action and minimal effects on normal cells. Its potential applications in other diseases and its use as a research tool make it a valuable compound for the scientific community. Ongoing research and clinical trials will shed light on its safety and efficacy and pave the way for its future use in clinical practice.
合成方法
BPT can be synthesized through a multistep process involving the condensation of 2-aminobenzoxazole with 4-(4-chlorobenzyl)morpholine, followed by the reaction with 1,3,5-triazine-2,4-diamine. The final product is obtained after purification and characterization through various spectroscopic techniques.
科学研究应用
BPT has been extensively studied for its potential as a therapeutic agent for cancer treatment. Glutaminase is overexpressed in several types of cancer cells, and its inhibition can lead to decreased cell proliferation and increased cell death. BPT has shown promising results in preclinical studies as a single agent or in combination with other anticancer drugs. Moreover, BPT has been reported to enhance the efficacy of radiotherapy and chemotherapy in cancer cells.
属性
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-2-4-20-19(3-1)26-21(34-20)17-5-7-18(8-6-17)25-22-27-23(30-9-13-32-14-10-30)29-24(28-22)31-11-15-33-16-12-31/h1-8H,9-16H2,(H,25,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCABNWUAHMEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4)N6CCOCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-adamantyl)-N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6082758.png)

![2-{4-[(6-chloro-2H-chromen-3-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol](/img/structure/B6082765.png)
![4-[4-({[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B6082769.png)
![2-(4-chlorobenzyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6082775.png)
![6-amino-5-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B6082778.png)
![4-chloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}benzamide](/img/structure/B6082797.png)
![N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(4-methoxyphenyl)-N-methylethanamine](/img/structure/B6082818.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(4-pyridinylmethyl)amine](/img/structure/B6082827.png)
![6-(3-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B6082837.png)
![(3,5-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B6082846.png)
![ethyl {[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}carbamate](/img/structure/B6082848.png)
![2-{1-(2-ethoxybenzyl)-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6082856.png)
![4-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6082862.png)